Vapendavir-d5
Description
Historical Development of Deuterium-Labeled Pharmaceutical Compounds
The incorporation of deuterium into pharmaceutical compounds began in the early 1960s with pioneering studies on deuterated tyramine and morphine, establishing the foundation for what would become a transformative approach in drug development. The concept of deuterium substitution emerged from the broader field of bioisosterism, where structural modifications are made to improve drug properties while maintaining biological activity. Harold Urey's discovery of deuterium in 1931, for which he received the Nobel Prize in 1934, provided the scientific foundation for understanding the unique properties of this heavy hydrogen isotope.
The development of deuterated pharmaceutical compounds evolved significantly through the 1970s, when the first patents for deuterated molecules were granted in the United States. This period marked the beginning of systematic exploration of deuterium's potential to modify drug metabolism and pharmacokinetics. The stronger carbon-deuterium bond compared to carbon-hydrogen bonds, arising from the kinetic isotope effect, became the cornerstone principle underlying deuterated drug design.
A major milestone occurred in 2017 with the Food and Drug Administration approval of deutetrabenazine, the first deuterated drug to reach market. This achievement validated the deuterium switch strategy and demonstrated that deuterated compounds could receive recognition as new molecular entities rather than merely modified versions of existing drugs. The development of deutetrabenazine by Auspex Pharmaceuticals, which was subsequently acquired by Teva Pharmaceuticals for approximately 3.5 billion dollars, illustrated the significant commercial potential of deuteration technology.
The progression from early research applications to clinical development has been marked by increasing sophistication in deuterium placement strategies. Modern approaches focus on targeting specific metabolic pathways, particularly those involving cytochrome P450-mediated oxidation reactions where deuterium substitution can significantly alter metabolic rates. The field has expanded beyond simple deuterium switches of existing drugs to include de novo design of deuterated compounds, as exemplified by deucravacitinib's approval in 2022 as the first deuterated drug developed from the ground up.
Significance of Vapendavir-d5 in Analytical Chemistry
Vapendavir-d5 exemplifies the critical role that deuterated internal standards play in modern analytical chemistry, particularly in the quantitative analysis of pharmaceutical compounds in biological matrices. The compound's significance stems from its ability to provide unprecedented accuracy and precision in mass spectrometric analysis through compensation for analytical variability that typically affects quantitative measurements. Deuterated internal standards have revolutionized bioanalytical methodology by addressing fundamental challenges in sample preparation, matrix effects, and instrumental variation.
The analytical advantages of vapendavir-d5 are rooted in the principle that deuterated analogs behave nearly identically to their non-deuterated counterparts during sample processing while maintaining distinct mass spectrometric signatures. This characteristic enables the compound to serve as an ideal reference point for quantitative analysis, as it experiences the same extraction efficiency, matrix effects, and chromatographic behavior as the target analyte. The mass difference of five daltons between vapendavir and vapendavir-d5 provides sufficient separation in mass spectrometric analysis to prevent interference while maintaining chemical similarity.
In liquid chromatography-mass spectrometry applications, vapendavir-d5 functions as a calibration reference that enables accurate determination of vapendavir concentrations across wide dynamic ranges. The use of peak area ratios, calculated as the ratio of analyte peak area to internal standard peak area, significantly reduces analytical variability compared to external standard methodologies. This approach has been demonstrated to provide superior precision and accuracy in bioanalytical validation studies, particularly in complex biological matrices where matrix effects can significantly impact analytical results.
The compound's utility extends beyond routine quantitative analysis to include method development and validation activities. Vapendavir-d5 serves as an essential tool for assessing analytical method robustness, enabling researchers to distinguish between true analytical variation and variation in sample concentration. The stability of deuterium labels under typical analytical conditions ensures that the internal standard maintains its integrity throughout sample processing and analysis, providing consistent performance across analytical runs.
| Analytical Parameter | Vapendavir | Vapendavir-d5 | Difference |
|---|---|---|---|
| Molecular Weight (g/mol) | 382.47 | 387.49 | +5.02 |
| Deuterium Atoms | 0 | 5 | +5 |
| Mass Shift (Da) | 0 | +5 | +5 |
| Retention Time Similarity | Reference | Near-identical | Minimal |
Relationship to Parent Compound Vapendavir (BTA798)
Vapendavir, originally designated as BTA798, represents a novel class of broad-spectrum enterovirus inhibitors that target viral capsid proteins to prevent viral replication. The compound was developed as an orally available rhinovirus inhibitor with demonstrated activity against multiple enterovirus serotypes, including human rhinovirus strains that are responsible for common cold infections. Clinical development of vapendavir has focused on its potential therapeutic applications in patients with chronic obstructive pulmonary disease who experience rhinoviral infections, representing a significant unmet medical need.
The parent compound vapendavir functions as a capsid binder that interferes with viral entry into host cells and subsequent viral replication processes. This mechanism of action distinguishes vapendavir from other antiviral approaches and positions it as one of only two compounds in clinical development specifically targeting enterovirus capsid proteins. The compound's broad-spectrum activity profile encompasses multiple enterovirus species, making it a valuable research tool for understanding enteroviral pathogenesis and developing therapeutic interventions.
Clinical investigation of vapendavir has demonstrated its potential efficacy in reducing viral load in patients with asthma, with doses of 264 milligrams twice daily and 528 milligrams twice daily showing therapeutic benefit and acceptable tolerability profiles. These studies have provided crucial pharmacokinetic and pharmacodynamic data that support the continued development of vapendavir as a therapeutic agent. The compound has been administered to more than 650 study participants across various clinical trials, establishing a substantial safety and efficacy database.
The relationship between vapendavir and vapendavir-d5 is fundamental to understanding the analytical applications of the deuterated analog. Vapendavir-d5 was specifically designed to maintain the essential structural and chemical properties of the parent compound while incorporating deuterium atoms that enable its use as an analytical reference standard. The deuterium substitution is strategically positioned to avoid interference with the compound's binding interactions and biological activity, ensuring that vapendavir-d5 accurately reflects the behavior of vapendavir in biological systems.
| Compound Property | Vapendavir (BTA798) | Vapendavir-d5 |
|---|---|---|
| Molecular Formula | C21H26N4O3 | C21H21D5N4O3 |
| Molecular Weight | 382.47 g/mol | 387.49 g/mol |
| Target | Rhinovirus/Enterovirus | Analytical Standard |
| Application | Therapeutic Agent | Internal Standard |
| Clinical Status | Phase II Trials | Research Tool |
The synthetic relationship between vapendavir and vapendavir-d5 involves specific deuteration of the ethoxy substituent, resulting in the incorporation of five deuterium atoms while preserving the core benzoisoxazole structure that is essential for antiviral activity. This modification strategy ensures that vapendavir-d5 maintains chromatographic and extraction properties nearly identical to the parent compound, making it an ideal internal standard for analytical applications involving vapendavir quantification.
Properties
Molecular Formula |
C₂₁H₂₁D₅N₄O₃ |
|---|---|
Molecular Weight |
387.49 |
Synonyms |
BTA 798-d5; 3-Ethoxy-6-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-1,2-benzisoxazole-d5 |
Origin of Product |
United States |
Scientific Research Applications
Case Studies and Research Findings
- Resistance Mechanisms : A study investigated the molecular mechanisms of resistance to Vapendavir among clinically relevant picornavirus species. Mutations in the drug-binding pocket of the VP1 protein were identified, leading to a more complex understanding of how resistance develops in viral populations . The study highlighted that certain mutations outside the binding pocket could also contribute to resistance, indicating the need for ongoing monitoring of viral evolution.
- In Vitro Efficacy : Research demonstrated that Vapendavir-d5 effectively inhibited replication in a panel of enterovirus isolates, with an average effective concentration (EC50) value reported at 0.7 μM . This efficacy was consistent across various strains, suggesting its potential as a broad-spectrum antiviral agent.
- Quantification Techniques : The use of Vapendavir-d5 as an internal standard allows for enhanced accuracy in quantifying Vapendavir levels in biological samples. This application is crucial for pharmacokinetic studies and therapeutic monitoring in clinical settings .
Data Tables
| Study | Viral Strain | EC50 (μM) | Mechanism |
|---|---|---|---|
| HRV2 | 1 | Capsid binding | |
| HRV14 | 5 | Capsid binding | |
| Enterovirus 71 | 0.7 | Capsid binding | |
| Various HRV | Median: 7.3 | Capsid binding |
Applications in Research
- Antiviral Development : Vapendavir-d5 is utilized in research settings to explore its antiviral properties against human rhinovirus and enteroviruses. Its effectiveness as a capsid binder makes it a candidate for further therapeutic development.
- Resistance Studies : Understanding how mutations affect drug efficacy is vital for developing next-generation antiviral therapies. Studies using Vapendavir-d5 help elucidate these mechanisms.
- Quantitative Analysis : The deuterated form enhances stability and bioavailability, making it suitable for precise quantification in pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Similarities
Vapendavir-d5 belongs to a class of deuterated antiviral agents used primarily as reference standards. Below is a comparative analysis with structurally analogous deuterated compounds:
Table 1: Key Features of Vapendavir-d5 and Related Deuterated Compounds
Key Observations :
- Deuteration Degree : Vapendavir-d5 and Vapendavir-d6 differ in the number of deuterium atoms, which influences their isotopic resolution in MS. Higher deuteration (e.g., Boceprevir-d9) may enhance stability but complicates synthesis .
- Analytical Utility : Like Ledipasvir-d6 and Cabotegravir-d5, Vapendavir-d5 is used to improve accuracy in drug quantification, particularly in complex biological matrices .
- Commercial Use : These compounds are marketed as research-grade standards, with suppliers like Shanghai Saikerui Biological Tech offering microgram quantities for specialized assays .
Pharmacokinetic and Stability Considerations
- Reduced Metabolic Clearance : Deuterium’s kinetic isotope effect slows enzymatic degradation, though this property is less critical for internal standards than for therapeutic prodrugs .
- Enhanced Analytical Precision : Deuterated internal standards mitigate matrix effects in HPLC-MS, a shared advantage across compounds like Favipiravir and its derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
